molecular formula C16H15F3N2O2S B2925252 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide CAS No. 1396882-87-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide

Cat. No. B2925252
CAS RN: 1396882-87-3
M. Wt: 356.36
InChI Key: AGLLQJLAXNANMF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide, commonly referred to as MTA, is a novel nicotinamide derivative that has garnered significant attention in the scientific community for its potential therapeutic applications. MTA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Corrosion Inhibition and Material Science

Research on nicotinamide derivatives, such as the study by Chakravarthy, Mohana, and Pradeep Kumar (2014), has explored their effectiveness as corrosion inhibitors for metals in acidic environments. This study indicates that certain nicotinamide derivatives can significantly reduce corrosion rates, potentially extending the lifespan of metal components in industrial systems. The inhibitors work by forming protective layers on the metal surface, demonstrating a practical application in materials science and engineering (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Drug Metabolism and Pharmaceutical Applications

Nicotinamide and its derivatives have been extensively studied for their effects on drug metabolism. For instance, Sasame and Gillette (1970) investigated how nicotinamide alters the apparent mechanism of drug metabolism inhibition by liver microsomes. This research provides foundational knowledge for developing drugs with optimized pharmacokinetic profiles, highlighting nicotinamide derivatives' role in influencing drug metabolism and potential therapeutic applications (Sasame & Gillette, 1970).

Biochemical and Molecular Biology Research

Nicotinamide and its analogs have been used as tools in biochemical research to study enzyme mechanisms and metabolic pathways. For example, Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide (NAD), which has been instrumental in studying enzymatic reactions and metabolic processes. This research exemplifies how modifications to the nicotinamide structure can yield valuable probes for biochemical investigations, shedding light on complex biological systems (Barrio, Secrist, & Leonard, 1972).

Antimicrobial and Antineoplastic Activities

Further research into nicotinamide derivatives has explored their potential antimicrobial and antineoplastic activities. Studies like those conducted by Ross (1967) have prepared and tested various nicotinamide derivatives against cancer cells and microbial infections, demonstrating some compounds' therapeutic potential. This research area is particularly promising for developing new treatments for cancer and infectious diseases, leveraging the chemical versatility of nicotinamide derivatives (Ross, 1967).

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLLQJLAXNANMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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